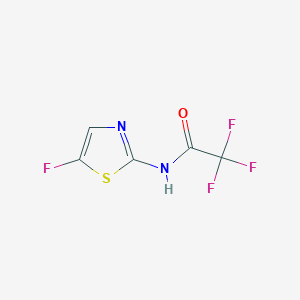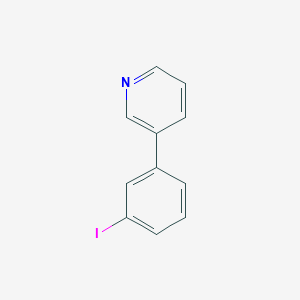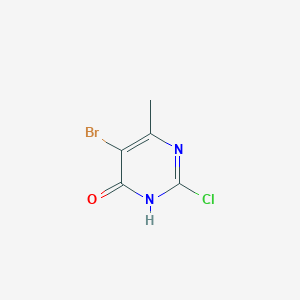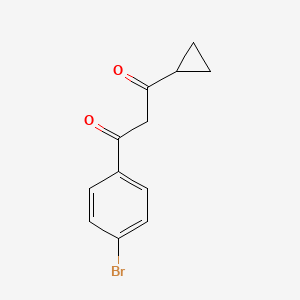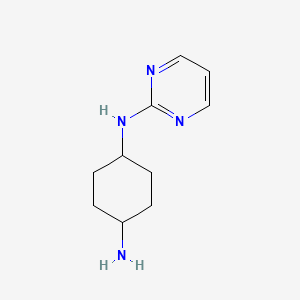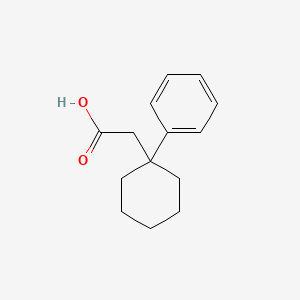
CYCLOHEXANEACETIC ACID,1-PHENYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYCLOHEXANEACETIC ACID,1-PHENYL- is an organic compound that belongs to the class of arylcyclohexylamines. This compound is characterized by a phenyl group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. It is known for its diverse pharmacological properties and has been the subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXANEACETIC ACID,1-PHENYL- typically involves the reaction of cyclohexanone with phenylmagnesium bromide (a Grignard reagent) to form 1-phenylcyclohexanol. This intermediate is then oxidized to 1-phenylcyclohexanone, which undergoes further reactions to yield CYCLOHEXANEACETIC ACID,1-PHENYL- .
Industrial Production Methods
Industrial production methods for CYCLOHEXANEACETIC ACID,1-PHENYL- often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
CYCLOHEXANEACETIC ACID,1-PHENYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and cyclohexyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include phenylcyclohexanone, phenylcyclohexanol, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
CYCLOHEXANEACETIC ACID,1-PHENYL- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research has explored its potential as an analgesic and its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of CYCLOHEXANEACETIC ACID,1-PHENYL- involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is known to modulate the activity of NMDA receptors, leading to changes in neurotransmitter release and reuptake. This modulation affects various signaling pathways in the central nervous system, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): A well-known arylcyclohexylamine with potent anesthetic and hallucinogenic properties.
Ketamine: Another arylcyclohexylamine used as an anesthetic and for its antidepressant effects.
Methoxetamine (MXE): A designer drug with similar pharmacological properties to ketamine and PCP.
Uniqueness
CYCLOHEXANEACETIC ACID,1-PHENYL- is unique due to its specific structural features and its diverse range of pharmacological activities. Unlike some of its analogs, it has been studied for its potential therapeutic applications beyond its psychoactive effects, making it a compound of significant interest in various research fields .
Properties
CAS No. |
32231-03-1 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(1-phenylcyclohexyl)acetic acid |
InChI |
InChI=1S/C14H18O2/c15-13(16)11-14(9-5-2-6-10-14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16) |
InChI Key |
XKYZEOPYLMISLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
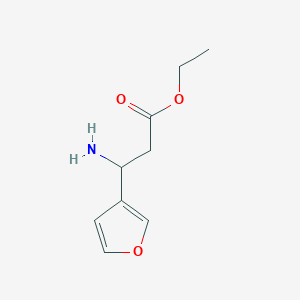
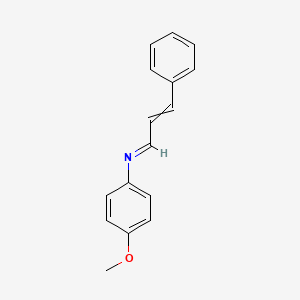

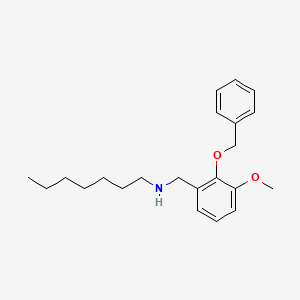
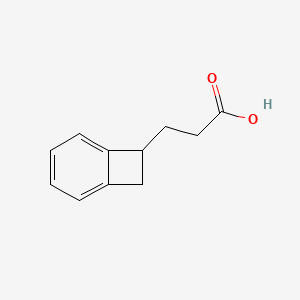
![(1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B8673850.png)
